![molecular formula C13H12N2O2S B1303005 4-(4-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 213462-01-2](/img/structure/B1303005.png)

4-(4-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

概要

説明

Synthesis Analysis

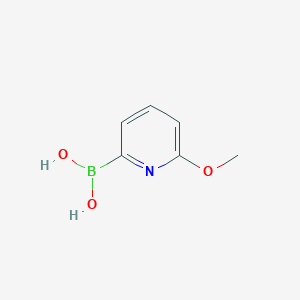

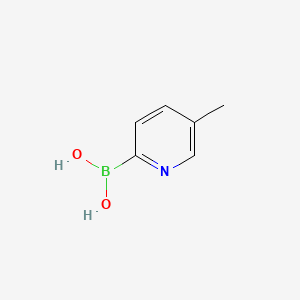

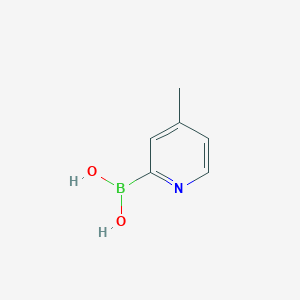

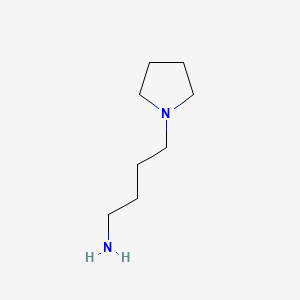

The synthesis of pyridine derivatives has been explored through various methods. In one study, a novel three-component one-pot synthesis was carried out to produce a dihydropyridine derivative using a typical Hantzsch synthesis. This process involved methyl 3-oxobutanoate, ammonium carbonate, and 4,5-dimethoxy-2-nitrobenzaldehyde, resulting in a compound that was further crystallized from methanol . Another study reported the synthesis of a pyridine-containing aromatic diamine monomer through a modified Chichibabin reaction, which involved the reaction of benzaldehyde with a substituted acetophenone, followed by a reduction process to obtain the desired product . These methods highlight the versatility of synthetic approaches in creating pyridine-based compounds with potential applications in various fields.

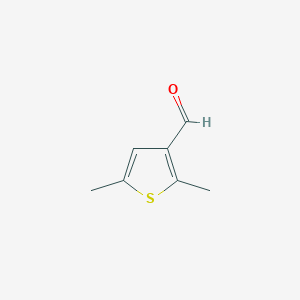

Molecular Structure Analysis

The molecular structure of the synthesized compounds is crucial for understanding their properties and potential applications. X-ray diffraction was used to investigate the crystal structure of the dihydropyridine derivative, revealing that it crystallizes in the monoclinic P21/c space group with specific unit cell dimensions . In another study, the structural details of the synthesized pyridine-containing aromatic diamine were not explicitly provided, but the use of such monomers in the synthesis of polyimides suggests a well-defined molecular structure that contributes to the material's properties .

Chemical Reactions Analysis

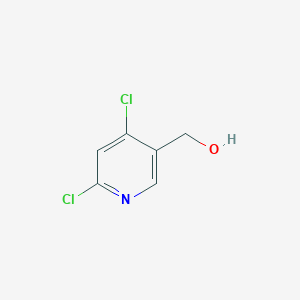

The chemical reactivity of pyridine derivatives can be complex, as demonstrated by the free radical nitrophenylation of thieno[2,3-b]pyridine. This reaction resulted in a mixture of isomeric 4-nitrophenylthieno[2,3-b]pyridines, from which three analytically pure samples were isolated. The relative yields of the isomers were determined, with the 2-isomer being the most predominant. The identification of the isomers was achieved through 1H NMR spectroscopy and, in one case, definitively through X-ray crystallography .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The dihydropyridine derivative synthesized in one study was characterized using 1H NMR, mass, and IR spectroscopy, providing insights into its chemical environment . The polyimides synthesized from the pyridine-containing aromatic diamine exhibited good solubility in common organic solvents, excellent thermal stability, and outstanding mechanical properties, along with low dielectric constants, which are significant for electronic applications . The nitrophenylthieno[2,3-b]pyridines displayed distinct melting points and colors, indicative of their different molecular arrangements and stabilities .

科学的研究の応用

Cyclisation and Rearrangement in Chemical Synthesis

- Mackay and Waigh (1982) demonstrated that N-(2-hydroxy-2-Phenethyl)-2-aminomethylthiophens could be converted into thienotetrahydro-pyridines, including the 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine variant, using acids. This process showcases the potential of the compound in synthetic organic chemistry (Mackay & Waigh, 1982).

Anticonvulsant Activity in Pharmacology

- Ohkubo et al. (1996) synthesized and evaluated novel tetrahydrothieno[3,2-c]pyridines for anticonvulsant activities. Their study indicates the potential therapeutic applications of these compounds, particularly in neuropharmacology (Ohkubo et al., 1996).

Structural Studies and Isomer Identification

- Klemm, Weakley, and Gilbertson (2001) isolated and studied isomers of nitrophenylthieno[2,3-b]pyridines, contributing to the understanding of the structural complexity and isomeric possibilities of such compounds (Klemm et al., 2001).

Synthesis of Novel Compounds and Derivatives

- Görlitzer and Bartke (2002) demonstrated the creation of benzo(f)furo(3,4-c)(2,7)naphthyridines from furo(3,4-b)pyridines, where the tetrahydrothieno[3,2-c]pyridine structure played a pivotal role. This showcases the compound's utility in the synthesis of complex heterocyclic structures (Görlitzer & Bartke, 2002).

Applications in Polymer Science

- Wang et al. (2007) utilized a pyridine-containing aromatic diamine, derived from a nitrophenyl tetrahydrothieno[3,2-c]pyridine, for the synthesis of soluble polyimides. This indicates its role in the development of novel polymers with specific thermal and mechanical properties (Wang et al., 2007).

Catalytic and Kinetic Studies

- Castro, Aliaga, and Santos (2004) investigated the kinetics and mechanism of pyridinolysis reactions involving 4-nitrophenyl compounds. This study highlights the compound's significance in understanding reaction mechanisms and catalysis (Castro et al., 2004).

作用機序

Target of Action

It is known that similar compounds have shown anticancer activity against certain cell lines

Mode of Action

Compounds with similar structures have been found to interact with their targets leading to changes at the molecular level . More research is needed to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Similar compounds have been found to affect various pathways, leading to downstream effects

Result of Action

Similar compounds have shown significant results in various biological activities

Action Environment

Environmental factors can significantly impact the action of similar compounds . More research is needed to understand how environmental factors influence this compound’s action.

Safety and Hazards

将来の方向性

The future directions for research on a compound like “4-(4-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine” would likely depend on its properties and potential applications . For example, if the compound shows promising biological activity, it could be further studied as a potential therapeutic agent .

特性

IUPAC Name |

4-(4-nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S/c16-15(17)10-3-1-9(2-4-10)13-11-6-8-18-12(11)5-7-14-13/h1-4,6,8,13-14H,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFTWKZVZQBHNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1SC=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376923 | |

| Record name | 4-(4-nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

213462-01-2 | |

| Record name | 4-(4-nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。